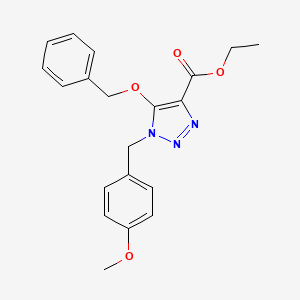![molecular formula C35H31BF2N2O B13696586 4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)
4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the BODIPY (boron-dipyrromethene) family, which is widely recognized for its fluorescent properties .
準備方法
The synthesis of this compound involves several steps, starting with the preparation of the BODIPY core. The core is typically synthesized through a condensation reaction between a pyrrole and a boron-containing reagent. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the BODIPY structure . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group, where different substituents can be introduced.
Common reagents used in these reactions include acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the conditions under which it is carried out .
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays.
Biology: Employed in imaging techniques to study cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific optical properties.
作用機序
The mechanism of action of this compound is primarily based on its ability to fluoresce. When exposed to light, the compound absorbs photons and re-emits them at a different wavelength, making it useful in imaging applications. The molecular targets and pathways involved include interactions with cellular components that can be visualized using fluorescence microscopy .
類似化合物との比較
Compared to other BODIPY compounds, this particular compound stands out due to its unique structural modifications, which enhance its fluorescent properties. Similar compounds include:
4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene: Known for its strong fluorescence.
4,4-Difluoro-1,3,5,7,8-Pentamethyl-4-Bora-3a,4a-Diaza-s-Indacene: Another BODIPY derivative with distinct optical properties.
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical and physical properties .
特性
分子式 |
C35H31BF2N2O |
|---|---|
分子量 |
544.4 g/mol |
IUPAC名 |
4-(2,2-difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol |
InChI |
InChI=1S/C35H31BF2N2O/c1-19-17-25(41)18-20(2)30(19)31-32-21(3)26-15-13-23-9-5-7-11-28(23)34(26)39(32)36(37,38)40-33(31)22(4)27-16-14-24-10-6-8-12-29(24)35(27)40/h5-12,17-18,41H,13-16H2,1-4H3 |
InChIキー |
STSSJUJMNXYXLZ-UHFFFAOYSA-N |
正規SMILES |
[B-]1(N2C(=C(C3=C2C4=CC=CC=C4CC3)C)C(=C5[N+]1=C6C(=C5C)CCC7=CC=CC=C76)C8=C(C=C(C=C8C)O)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


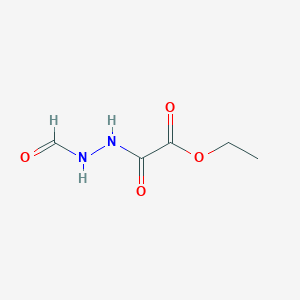
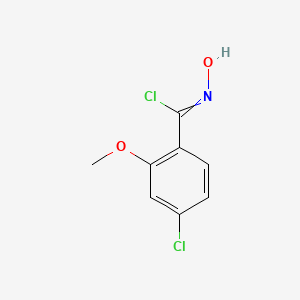
![[6-(3-Azabicyclo[3.1.0]hexan-3-yl)-2-methyl-3-pyridyl]methanol](/img/structure/B13696520.png)
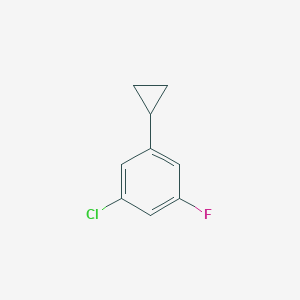
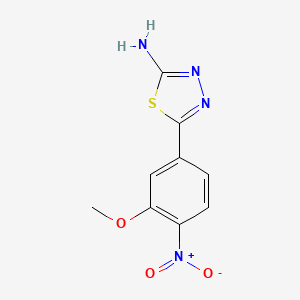
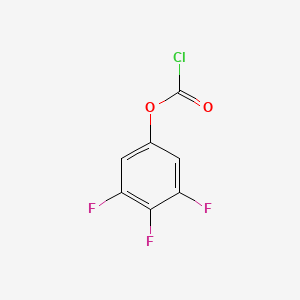
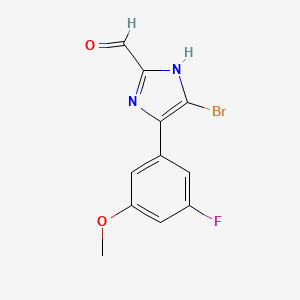
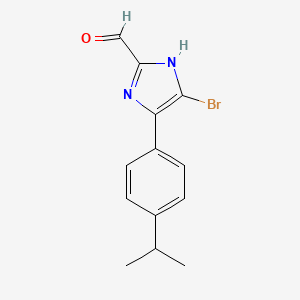

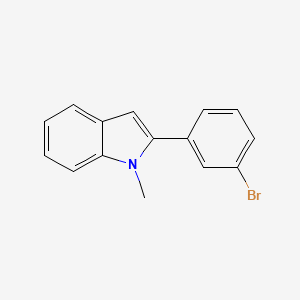
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)
